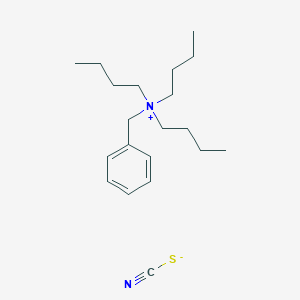![molecular formula C22H14N4 B14618941 2,3-Diphenylpyrazino[2,3-F]quinoxaline CAS No. 57436-99-4](/img/structure/B14618941.png)
2,3-Diphenylpyrazino[2,3-F]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenylpyrazino[2,3-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by a fused ring system consisting of a pyrazine ring and a quinoxaline ring, with two phenyl groups attached at the 2 and 3 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenylpyrazino[2,3-F]quinoxaline typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. One common method is the reaction of o-phenylenediamine with benzil in the presence of a solvent like rectified spirit. The reaction mixture is heated in a water bath for about 30 minutes, followed by cooling and recrystallization from aqueous ethanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as the use of continuous flow reactors and more efficient purification techniques to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diphenylpyrazino[2,3-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the phenyl rings or the heterocyclic core .
Wissenschaftliche Forschungsanwendungen
2,3-Diphenylpyrazino[2,3-F]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, bacterial infections, and viral infections.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique optoelectronic properties
Wirkmechanismus
The mechanism of action of 2,3-Diphenylpyrazino[2,3-F]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it acts as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: A simpler analog with a fused benzene and pyrazine ring system.
Pyrido[2,3-b]pyrazine: Another heterocyclic compound with similar structural features.
2,3-Diphenylquinoxaline: A closely related compound with similar biological activities.
Uniqueness
2,3-Diphenylpyrazino[2,3-F]quinoxaline is unique due to its specific structural arrangement, which imparts distinct electronic and steric propertiesIts ability to act as a kinase inhibitor and its optoelectronic properties make it particularly valuable in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
57436-99-4 |
|---|---|
Molekularformel |
C22H14N4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2,3-diphenylpyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C22H14N4/c1-3-7-15(8-4-1)19-20(16-9-5-2-6-10-16)26-22-18(25-19)12-11-17-21(22)24-14-13-23-17/h1-14H |
InChI-Schlüssel |
XKSHHAUPYMANTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=NC=CN=C4C=C3)N=C2C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)

![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-](/img/structure/B14618879.png)

![Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-](/img/structure/B14618893.png)




![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone]](/img/structure/B14618931.png)


